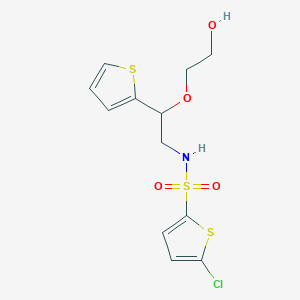

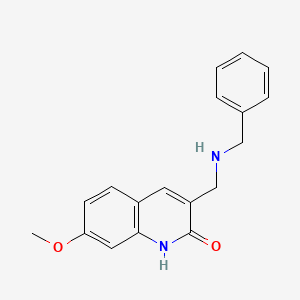

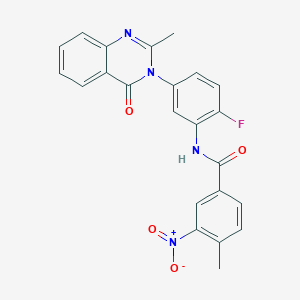

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H14ClNO4S3 and its molecular weight is 367.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topical Ocular Hypotensive Activity

A series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides were prepared and evaluated for their topical ocular hypotensive activity, useful in glaucoma models. The compounds aimed to maximize inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris. Optimization led to compounds with notable topical ocular hypotensive properties, indicating a potential application in treating glaucoma through the modulation of carbonic anhydrase activity Prugh et al., 1991.

Cytotoxicity and Antimicrobial Activities

Aminomethylselenopheno[3,2-b]thiophene sulfonamides, synthesized through the reaction of 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides with selenium(IV) chloride, were studied for their cytotoxicity against various cancer and normal cell lines. These compounds displayed varying levels of cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment Arsenyan et al., 2016.

Antioxidant Activity

Thiophenyl-chalcone derivatives exhibited significant antioxidant activity, with some compounds showing higher activity than known antioxidants like quercetin. This study highlights the potential of thiophene sulfonamide derivatives as antioxidants, which could be beneficial in preventing oxidative stress-related diseases Sönmez et al., 2023.

Solubilization in Micellar Media

The solubilization of thiophene derivatives in micellar solutions of anionic surfactants like Sodium dodecyl sulphate (SDS) was studied, revealing that the solubilization process was spontaneous, driven by enthalpy and entropy. This study provides insight into the interactions between thiophene derivatives and surfactants, which could be relevant for drug formulation and delivery applications Saeed et al., 2017.

Mechanism of Action

Target of Action

The compound contains a sulfonamide group, which is a common feature in many drugs and is known to have various biological activities. Sulfonamides are often used as inhibitors of enzymes, particularly those involved in the biosynthesis of folic acid in bacteria .

Mode of Action

The exact mode of action would depend on the specific target of the compound. If it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it acts as an enzyme inhibitor, it could disrupt any pathway that the target enzyme is involved in .

Pharmacokinetics

The compound contains both polar (sulfonamide) and non-polar (thiophene) groups, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the hydroxyethoxy group might enhance its solubility in water, potentially improving its bioavailability .

Result of Action

The molecular and cellular effects would depend on the specific target and mode of action of the compound. If it inhibits an enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially affect the compound’s structure and therefore its activity .

Properties

IUPAC Name |

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACBSXFNOUJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![N-1,3-benzodioxol-5-yl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2589396.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2589397.png)

![3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2589400.png)